

Investigating PF-06679142 in Non-Alcoholic Fatty Liver Disease: A Technical Guide

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Compound of Interest		
Compound Name:	PF-06679142	
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Executive Summary

Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health concern, with a pressing need for effective therapeutic interventions. A key cellular energy sensor, AMP-activated protein kinase (AMPK), has emerged as a promising therapeutic target for NAFLD due to its central role in regulating hepatic lipid metabolism, inflammation, and fibrosis.[1][2][3][4][5] This technical guide focuses on **PF-06679142**, a potent, orally active AMPK activator, and explores its potential application in the context of NAFLD. While direct clinical or preclinical studies of **PF-06679142** in NAFLD are not extensively published, this document synthesizes the available information on its mechanism of action and data from closely related compounds to provide a comprehensive resource for researchers.

Introduction to PF-06679142

PF-06679142 is a novel, small-molecule activator of AMPK that exhibits high potency.[1][2] It belongs to a series of indole acid direct activators of AMPK developed by Pfizer.[3][4][5] The primary mechanism of action of **PF-06679142** is the direct activation of AMPK, a critical regulator of cellular energy homeostasis.[2]

Chemical and Physical Properties



Property	Value	Reference
IUPAC Name	(S)-4,6-Difluoro-5-(4- (tetrahydro-2H-pyran-2- yl)phenyl)-1H-indole-3- carboxylic Acid	[2]
Molecular Formula	C20H17F2NO3	[2]
Molecular Weight	357.36 g/mol	[2]
CAS Number	1467059-66-0	[2]
Appearance	Solid powder	[2]
Solubility	Soluble in DMSO	[2]

The Role of AMPK in NAFLD and the Therapeutic Rationale for PF-06679142

AMPK acts as a central regulator of metabolism, and its activation can counteract many of the pathological processes underlying NAFLD. In the liver, activated AMPK orchestrates a shift from anabolic to catabolic pathways.[6]

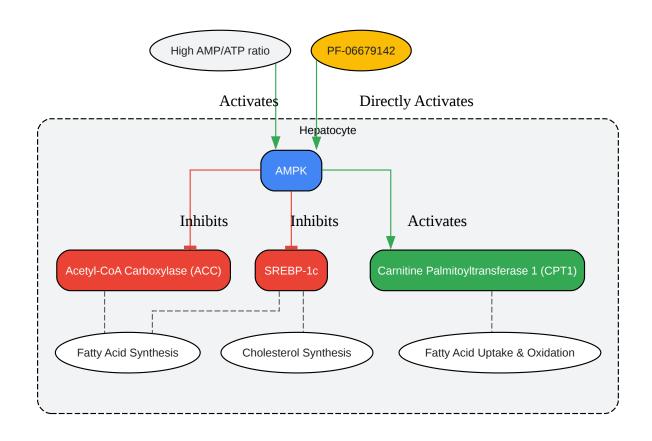
Key functions of AMPK activation in the liver include:

- Inhibition of Lipogenesis: AMPK phosphorylates and inactivates key enzymes involved in fatty acid and cholesterol synthesis, such as acetyl-CoA carboxylase (ACC) and HMG-CoA reductase.[7][8]
- Promotion of Fatty Acid Oxidation: AMPK activation stimulates the uptake and oxidation of fatty acids in mitochondria.
- Suppression of Inflammation: AMPK can exert anti-inflammatory effects through various signaling pathways.
- Reduction of Fibrosis: Preclinical studies with other AMPK activators have shown a reduction in markers of hepatic fibrosis.[7][8]



The therapeutic rationale for using an AMPK activator like **PF-06679142** in NAFLD is to restore normal hepatic metabolic function, thereby reducing steatosis, inflammation, and fibrosis.

Signaling Pathway of AMPK Activation and its Downstream Effects in Hepatocytes



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Caption: AMPK signaling cascade in hepatocytes activated by PF-06679142.

Preclinical Data for PF-06679142 and Related Compounds

While specific NAFLD studies with **PF-06679142** are not publicly available, data from its characterization and from studies with the structurally related AMPK activator, PF-06409577, provide valuable insights.



In Vitro Potency of PF-06679142

Assay	Parameter	Value	Reference
AMPK Activation (α1β1γ1 isoform)	EC50	22 nM	[1]

Preclinical Pharmacokinetics of PF-06679142 in Rats

The following data is from a study by Edmonds et al. (2018), where **PF-06679142** is referred to as "Compound 10".

Parameter	Route	Dose	Value
Clearance (CLp)	IV	1 mg/kg	14 mL/min/kg
Volume of Distribution (Vss)	IV	1 mg/kg	2.5 L/kg
Half-life (t1/2)	IV	1 mg/kg	2.5 h
Bioavailability (F)	PO	3 mg/kg	88%

Data from Edmonds DJ, et al. J Med Chem. 2018.

Preclinical Efficacy of the Related AMPK Activator PF-06409577 in NAFLD Models

A study by Cameron et al. (2018) demonstrated the efficacy of PF-06409577 in rodent and primate models of NAFLD.

Rodent Model (High-Fat Diet-Induced NAFLD in Mice):



Parameter	Treatment Group	Change from Control
Liver Triglycerides	PF-06409577	↓ 40%
Plasma Cholesterol	PF-06409577	↓ 30%
Hepatic Gene Expression (Fibrosis markers)	PF-06409577	Significantly Reduced

Data from Cameron et al. EBioMedicine. 2018.[7][8]

Primate Model (Naturally Occurring Obese and Insulin-Resistant Cynomolgus Monkeys):

Parameter	Treatment Group	Change from Baseline
Plasma Cholesterol	PF-06409577	↓ 25%

Data from Cameron et al. EBioMedicine. 2018.[7][8]

Proposed Experimental Protocols for Investigating PF-06679142 in NAFLD

Based on the known mechanism of action and data from related compounds, the following experimental workflows are proposed for the preclinical evaluation of **PF-06679142** in NAFLD.

In Vitro Assessment in Primary Hepatocytes

Objective: To determine the direct effects of **PF-06679142** on hepatocyte lipid metabolism and inflammatory signaling.

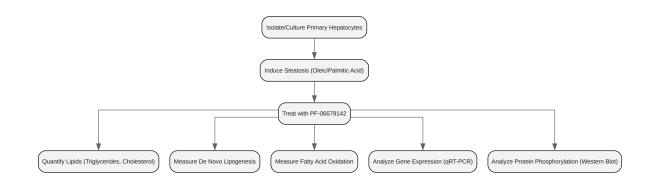
Methodology:

- Hepatocyte Isolation: Isolate primary hepatocytes from rodents (rats or mice) or use cryopreserved human hepatocytes.
- Induction of Steatosis: Treat hepatocytes with a mixture of oleic and palmitic acids to induce lipid accumulation.



- PF-06679142 Treatment: Treat steatotic hepatocytes with varying concentrations of PF-06679142.
- Endpoint Analysis:
 - Lipid Accumulation: Quantify intracellular triglycerides and cholesterol.
 - De Novo Lipogenesis: Measure the incorporation of 14C-acetate into fatty acids.
 - Fatty Acid Oxidation: Measure the conversion of 14C-palmitate to CO2.
 - Gene Expression Analysis: Use qRT-PCR to measure the expression of genes involved in lipogenesis (e.g., SREBP-1c, FASN, ACC1), fatty acid oxidation (e.g., CPT1A, PGC1α), and inflammation (e.g., TNF-α, IL-6).
 - Western Blot Analysis: Assess the phosphorylation status of AMPK and ACC.

Experimental Workflow for In Vitro Hepatocyte Studies





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Caption: Workflow for in vitro evaluation of **PF-06679142** in hepatocytes.

In Vivo Efficacy in a Diet-Induced NAFLD Mouse Model

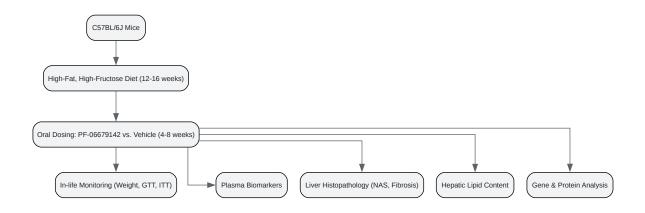
Objective: To evaluate the therapeutic efficacy of **PF-06679142** in a preclinical model of NAFLD.

Methodology:

- Animal Model: Use C57BL/6J mice fed a high-fat, high-fructose diet for 12-16 weeks to induce NAFLD/NASH.
- Treatment: Administer **PF-06679142** or vehicle control orally, once daily, for 4-8 weeks.
- In-life Monitoring: Monitor body weight, food intake, and perform glucose and insulin tolerance tests.
- Terminal Endpoint Analysis:
 - Plasma Analysis: Measure plasma levels of ALT, AST, triglycerides, cholesterol, glucose, and insulin.
 - Liver Histology: Perform H&E staining for steatosis, inflammation, and ballooning (NAFLD Activity Score), and Sirius Red staining for fibrosis.
 - Liver Lipid Analysis: Quantify hepatic triglyceride and cholesterol content.
 - Gene and Protein Expression: Analyze liver tissue for changes in markers of lipogenesis, fatty acid oxidation, inflammation, and fibrosis.

Logical Flow for In Vivo NAFLD Model Investigation





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Caption: Logical workflow for in vivo testing of **PF-06679142** in a NAFLD model.

Future Directions and Considerations

The investigation of **PF-06679142** for NAFLD is still in its early stages. Future research should focus on:

- Dose-response studies in relevant preclinical models to establish the optimal therapeutic window.
- Combination therapy studies to explore potential synergies with other NAFLD drug candidates.
- Long-term safety and toxicology studies to support potential clinical development.
- Investigation of effects on extrahepatic tissues to understand the full metabolic impact of PF-06679142.



Conclusion

PF-06679142 is a potent AMPK activator with a promising therapeutic rationale for the treatment of NAFLD. While direct evidence in NAFLD models is pending, the well-established role of AMPK in hepatic metabolism and the encouraging data from related compounds provide a strong foundation for its further investigation. The experimental protocols outlined in this guide offer a roadmap for elucidating the potential of **PF-06679142** as a novel therapy for this prevalent and serious liver disease.

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